molecular formula C5H11NO2 B13867481 3-Methylmorpholin-2-ol

3-Methylmorpholin-2-ol

Cat. No.: B13867481
M. Wt: 117.15 g/mol
InChI Key: HVZYNKDRFLPSJD-UHFFFAOYSA-N
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Description

3-Methylmorpholin-2-ol is an organic compound belonging to the class of morpholines It is characterized by a morpholine ring substituted with a methyl group at the 3-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylmorpholin-2-ol typically involves the reaction of 3-methylmorpholine with an oxidizing agent. One common method is the oxidation of 3-methylmorpholine using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the selective formation of this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylmorpholin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 3-methylmorpholine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 3-methylmorpholine.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-Methylmorpholin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the methyl and hydroxyl substitutions.

    N-Methylmorpholine: A derivative with a methyl group at the nitrogen atom.

    Metolachlor morpholinone: A compound with a morpholine ring substituted with an ethyl and methyl group.

Uniqueness

3-Methylmorpholin-2-ol is unique due to the presence of both a methyl group and a hydroxyl group on the morpholine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other morpholine derivatives may not be suitable for.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-methylmorpholin-2-ol

InChI

InChI=1S/C5H11NO2/c1-4-5(7)8-3-2-6-4/h4-7H,2-3H2,1H3

InChI Key

HVZYNKDRFLPSJD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)O

Origin of Product

United States

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